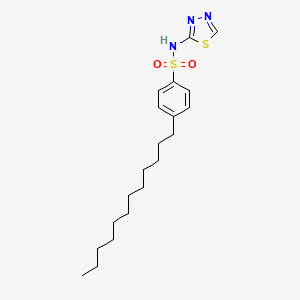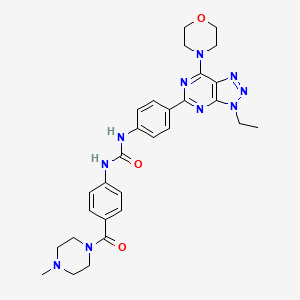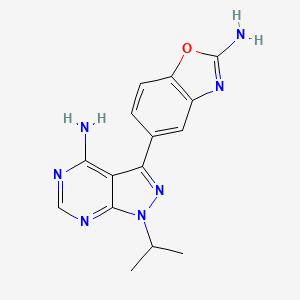![molecular formula C18H16N4O2 B612192 N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide CAS No. 1311143-71-1](/img/structure/B612192.png)
N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide
Overview
Description
JH295 is a potent, irreversible, and selective inhibitor of NIMA-related kinase 2 (Nek2). This compound has gained attention due to its ability to inhibit cellular Nek2 via alkylation of cysteine 22. NIMA-related kinase 2 is a serine/threonine kinase involved in various cellular processes, including mitosis and centrosome separation. JH295 has shown promise in cancer research, particularly in targeting drug-resistant cancers .
Mechanism of Action
Target of Action
JH295 is a potent, irreversible, and selective inhibitor of NIMA-related kinase 2 (NEK2) . NEK2 is a homodimeric serine/threonine kinase that localizes to centrosomes, the microtubule organizing centers of the cell . It plays a crucial role in bipolar spindle assembly driven by the microtubule motor protein, Eg5 .
Mode of Action
JH295 interacts with its target, NEK2, via alkylation of Cys22 . This interaction results in the inhibition of cellular NEK2 .
Biochemical Pathways
The inhibition of NEK2 by JH295 affects several biochemical pathways. For instance, it has been reported that JH295 reduces the expression and activity of the ABC transporter proteins, MDR1 and MRP, which are known to mediate drug resistance in cancer .
Pharmacokinetics
It’s known that jh295 is a cell-permeable compound , suggesting it can be absorbed and distributed within the body
Result of Action
The inhibition of NEK2 with JH295 results in caspase 3–mediated apoptotic cell death of Primary Effusion Lymphoma (PEL) . Furthermore, NEK2 inhibition significantly prolongs survival and reduces tumor burden in a PEL mouse model . It’s also reported that JH295 treatment sensitizes lymphomas to other chemotherapeutic agents such as rapamycin, resulting in enhanced cancer cell death .
Biochemical Analysis
Biochemical Properties
JH295 plays a crucial role in biochemical reactions by selectively inhibiting NIMA-related kinase 2 (Nek2). This inhibition occurs through the alkylation of cysteine 22 on Nek2, rendering the enzyme inactive. JH295 does not affect other mitotic kinases such as cyclin-dependent kinase 1, Aurora B, or polo-like kinase 1, ensuring its specificity for Nek2 . The selective inhibition of Nek2 by JH295 disrupts the normal function of this kinase, which is involved in cell cycle regulation and mitotic progression.
Cellular Effects
JH295 has profound effects on various types of cells and cellular processes. In primary effusion lymphoma cells, JH295 induces caspase 3-mediated apoptotic cell death, significantly reducing tumor burden . This compound also sensitizes cancer cells to other chemotherapeutic agents, enhancing their efficacy . JH295 influences cell signaling pathways by inhibiting Nek2, which plays a role in centrosome separation and spindle assembly during mitosis. This inhibition leads to cell cycle arrest and apoptosis, highlighting the potential of JH295 as a therapeutic agent in cancer treatment .
Molecular Mechanism
The molecular mechanism of JH295 involves the irreversible inhibition of NIMA-related kinase 2 (Nek2) through the alkylation of cysteine 22. This interaction prevents Nek2 from phosphorylating its substrates, disrupting its role in cell cycle regulation . JH295 does not interfere with other mitotic kinases, ensuring its specificity for Nek2. The inhibition of Nek2 by JH295 leads to cell cycle arrest and apoptosis, particularly in cancer cells that rely on Nek2 for survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of JH295 have been observed to change over time. JH295 is stable under specific conditions, but its activity may degrade over extended periods . Long-term studies have shown that JH295 can induce sustained apoptotic effects in cancer cells, reducing tumor burden and enhancing the efficacy of other chemotherapeutic agents . The stability and long-term effects of JH295 make it a valuable compound for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of JH295 vary with different dosages in animal models. At lower doses, JH295 effectively inhibits Nek2 and induces apoptosis in cancer cells without significant toxicity . At higher doses, JH295 may exhibit toxic effects, highlighting the importance of optimizing dosage for therapeutic applications . Threshold effects have been observed, where a minimum concentration of JH295 is required to achieve significant inhibition of Nek2 and subsequent apoptotic effects .
Metabolic Pathways
JH295 is involved in metabolic pathways related to the inhibition of NIMA-related kinase 2 (Nek2). This compound interacts with enzymes and cofactors involved in cell cycle regulation and mitotic progression . The inhibition of Nek2 by JH295 affects metabolic flux and metabolite levels, leading to cell cycle arrest and apoptosis . The specific interactions of JH295 with metabolic pathways highlight its potential as a therapeutic agent in cancer treatment.
Transport and Distribution
JH295 is transported and distributed within cells and tissues through specific transporters and binding proteins . This compound accumulates in cancer cells, where it exerts its inhibitory effects on Nek2 . The distribution of JH295 within tissues is influenced by its interactions with transporters and binding proteins, ensuring its targeted delivery to cancer cells .
Subcellular Localization
The subcellular localization of JH295 is primarily within the cytoplasm, where it interacts with NIMA-related kinase 2 (Nek2) . JH295 does not contain specific targeting signals or post-translational modifications that direct it to other compartments or organelles . The localization of JH295 within the cytoplasm allows it to effectively inhibit Nek2 and induce apoptotic effects in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
JH295 can be synthesized through a series of chemical reactions involving the formation of an indole core structure and subsequent functionalization. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Functionalization: The indole core is then functionalized with various substituents to achieve the desired chemical structure of JH295
Industrial Production Methods
Industrial production of JH295 involves scaling up the synthetic routes mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts. The final product is purified using techniques such as recrystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
JH295 undergoes several types of chemical reactions, including:
Alkylation: JH295 inhibits cellular Nek2 via alkylation of cysteine 22.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): JH295 contains an alkyne group, allowing it to participate in click chemistry reactions with azide-containing molecules.
Common Reagents and Conditions
Alkylation: This reaction typically requires the presence of a nucleophile (e.g., cysteine) and an electrophile (e.g., JH295) under mild conditions.
CuAAC: This reaction requires a copper catalyst and can be performed under ambient conditions.
Major Products
Alkylation: The major product is the alkylated Nek2 protein, leading to its inhibition.
CuAAC: The major product is a triazole ring formed through the cycloaddition reaction
Scientific Research Applications
JH295 has several scientific research applications, including:
Cancer Research: JH295 has shown efficacy in inhibiting the proliferation of cancer cells, particularly in drug-resistant cancers such as primary effusion lymphoma.
Cell Cycle Studies: JH295 is used to study the role of NIMA-related kinase 2 in cell cycle regulation and mitosis.
Drug Development: JH295 serves as a lead compound for the development of new inhibitors targeting NIMA-related kinase 2 and other related kinases.
Comparison with Similar Compounds
Similar Compounds
ATH686: A selective and ATP-competitive FLT3 inhibitor.
YKL-5-124: A selective, irreversible, and covalent cyclin-dependent kinase 7 inhibitor.
Uniqueness of JH295
JH295 is unique due to its high selectivity and irreversible inhibition of NIMA-related kinase 2. Unlike other inhibitors, JH295 does not significantly affect other mitotic kinases, making it a valuable tool for studying the specific role of NIMA-related kinase 2 in cellular processes and for developing targeted cancer therapies .
Properties
IUPAC Name |
N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-4-16-19-10(3)15(21-16)9-13-12-8-11(20-17(23)5-2)6-7-14(12)22-18(13)24/h2,6-9H,4H2,1,3H3,(H,19,21)(H,20,23)(H,22,24)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKOHXAJFGRZCL-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)C)C=C2C3=C(C=CC(=C3)NC(=O)C#C)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=C(N1)C)/C=C\2/C3=C(C=CC(=C3)NC(=O)C#C)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of JH295 and how does it affect cancer cells?
A1: JH295 is a potent and selective, irreversible inhibitor of the human centrosomal kinase, NEK2 [, ]. It targets a noncatalytic cysteine residue (Cys22) located near the glycine-rich loop of NEK2 [, ]. This cysteine residue is crucial for JH295's irreversible binding and inhibitory activity. By inhibiting NEK2, JH295 induces caspase 3-mediated apoptosis (programmed cell death) in primary effusion lymphoma (PEL) cells []. Additionally, it has been shown to reduce the expression and activity of ABC transporter proteins like MDR1 and MRP, which contribute to drug resistance in cancer cells [].
Q2: Does JH295 affect other kinases involved in cell division?
A2: While initial irreversible NEK2 inhibitors also showed potent inhibition of the mitotic regulator Cdk1, JH295 was specifically designed to minimize this off-target effect []. The addition of an ethyl group to the oxindole propynamide scaffold of JH295 significantly reduced its binding affinity for Cdk1, resulting in a 2,000-fold loss of potency against this kinase []. Importantly, at concentrations that fully inhibit NEK2 in cells, JH295 does not affect mitotic progression, spindle assembly, or the activity of other mitotic kinases like Aurora B and Plk1 [, ]. This selectivity makes JH295 a valuable tool for studying the specific roles of NEK2 in cells.
Q3: What evidence suggests that NEK2 is a promising therapeutic target for cancers like PEL?
A3: Research indicates that NEK2 plays a critical role in the survival of KSHV-positive PEL cells []. Inhibiting NEK2 with JH295 not only triggers apoptosis in these cells but also significantly prolongs survival and reduces tumor burden in a PEL mouse model []. Furthermore, JH295 sensitizes lymphoma cells to other chemotherapeutic agents like rapamycin, enhancing cancer cell death []. These findings strongly suggest that targeting NEK2 with inhibitors like JH295 holds promise as a potential therapeutic strategy for PEL and potentially other cancers reliant on NEK2 activity.
Q4: Beyond its role in cancer, what other functions of NEK2 have been explored using JH295?
A4: Studies utilizing JH295 have revealed an essential role for NEK2 in porcine embryonic development []. Inhibition of NEK2 with JH295 disrupts normal cell division, increases DNA damage and apoptosis, and negatively impacts blastocyst formation rates []. Interestingly, researchers found that JH295's effects on embryonic development are linked to its disruption of the Wnt/β-catenin signaling pathway []. These findings highlight the diverse roles of NEK2 in cellular processes and demonstrate the utility of JH295 as a tool for dissecting its functions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


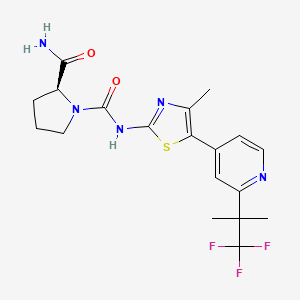
![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)
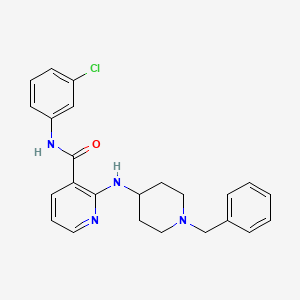
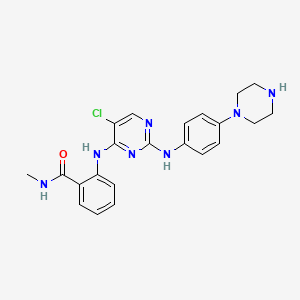
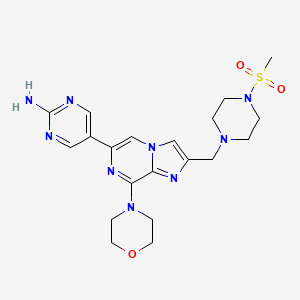
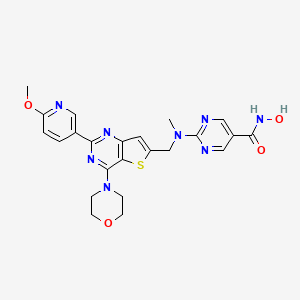
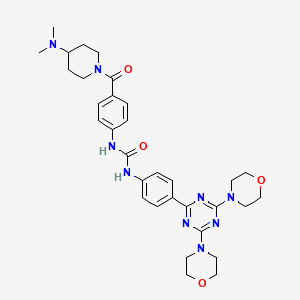


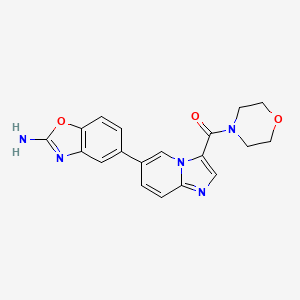
![2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B612129.png)
